![molecular formula C8H14N2O2S B2653741 4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione CAS No. 410074-60-1](/img/structure/B2653741.png)
4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione
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Overview
Description
4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione is a cell-permeable, thiadiazolidinone-based, thiol reactive compound . It is also known as RGS4 Inhibitor, CCG . The empirical formula of this compound is C8H14N2O2S and it has a molecular weight of 202.27 .
Chemical Reactions Analysis
4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione is a thiol reactive compound . It covalently binds to the regulator of G protein signaling 4 (RGS4) and irreversibly inhibits its activity .Physical And Chemical Properties Analysis
4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione is an oil form compound . It is colorless and has a solubility of 100 mg/mL in DMSO . It should be stored at a temperature between 2-8°C .Mechanism of Action
The compound works by covalently binding to the regulator of G protein signaling 4 (RGS4) and irreversibly inhibiting its activity . It exhibits high selectivity over RGS19 and RGS16 . It has negligible effects towards RGS7, RGS8, and papain . It disrupts RGS4/Gαo interaction and reverses the Gαo-induced membrane translocation of GFP-tagged RGS4 in HEK293 cells .
Safety and Hazards
Future Directions
The compound has shown potential in enhancing Gαq-dependent Ca2+ signaling activated by the M3 muscarinic receptor . It potentiates Gαi-dependent muscarinic bradycardia and reverses D2 antagonist raclopride-induced akinesia and bradykinesia in a murine model of the movement disorder in Parkinson’s disease . These findings suggest potential future directions for research and therapeutic applications.
properties
IUPAC Name |
4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFYZGCISALRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N(SC1=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione |
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